molecular formula C15H21NO3 B181557 N-cyclohexyl-3,4-dimethoxybenzamide CAS No. 86425-50-5

N-cyclohexyl-3,4-dimethoxybenzamide

Cat. No. B181557
CAS RN: 86425-50-5
M. Wt: 263.33 g/mol
InChI Key: QPJQDANJFGRQFO-UHFFFAOYSA-N
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Description

N-cyclohexyl-3,4-dimethoxybenzamide (CBDM) is a chemical compound that has gained significant attention in the field of scientific research. It is a member of the benzamide family of compounds and is known for its potential therapeutic properties. CBDM has been studied extensively for its mechanism of action, biochemical and physiological effects, and its potential use in a variety of research applications.

Mechanism of Action

N-cyclohexyl-3,4-dimethoxybenzamide is believed to act on the endocannabinoid system in the body, specifically the CB1 and CB2 receptors. It is thought to modulate the activity of these receptors, leading to its potential therapeutic effects.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects on the body. It has been shown to reduce inflammation and pain, as well as to have anticonvulsant properties. It has also been shown to have a neuroprotective effect, potentially making it useful in the treatment of neurological disorders.

Advantages and Limitations for Lab Experiments

N-cyclohexyl-3,4-dimethoxybenzamide has several advantages for use in laboratory experiments. It is relatively easy to synthesize and purify, making it readily available for research. It also has a well-understood mechanism of action, making it easier to study. However, there are also limitations to its use, including potential toxicity and the need for further research to fully understand its effects.

Future Directions

There are several potential future directions for research on N-cyclohexyl-3,4-dimethoxybenzamide. One area of interest is its potential use in the treatment of neurological disorders, such as epilepsy and Parkinson's disease. Another area of interest is its potential use as an analgesic and anti-inflammatory agent. Further research is also needed to fully understand its mechanism of action and potential side effects.

Synthesis Methods

N-cyclohexyl-3,4-dimethoxybenzamide can be synthesized using a variety of methods, including the Friedel-Crafts acylation reaction. This involves the reaction of cyclohexyl chloride with 3,4-dimethoxybenzoic acid in the presence of a Lewis acid catalyst, such as aluminum chloride. The resulting product is then purified using column chromatography to obtain pure this compound.

Scientific Research Applications

N-cyclohexyl-3,4-dimethoxybenzamide has been studied extensively for its potential therapeutic properties, including its ability to act as an analgesic, anti-inflammatory, and anticonvulsant agent. It has also been studied for its potential use in the treatment of various neurological disorders, such as epilepsy and Parkinson's disease.

properties

CAS RN

86425-50-5

Molecular Formula

C15H21NO3

Molecular Weight

263.33 g/mol

IUPAC Name

N-cyclohexyl-3,4-dimethoxybenzamide

InChI

InChI=1S/C15H21NO3/c1-18-13-9-8-11(10-14(13)19-2)15(17)16-12-6-4-3-5-7-12/h8-10,12H,3-7H2,1-2H3,(H,16,17)

InChI Key

QPJQDANJFGRQFO-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)C(=O)NC2CCCCC2)OC

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC2CCCCC2)OC

Origin of Product

United States

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